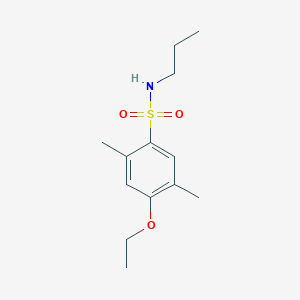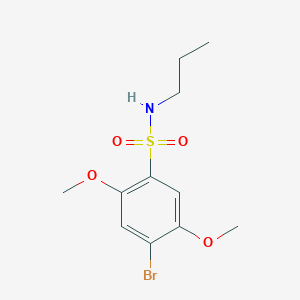
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMSO2-3MP and has a molecular formula of C11H15Cl2NO3S.
Wirkmechanismus
The exact mechanism of action of 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide is not yet fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting their cell membrane integrity. This disruption leads to the leakage of intracellular contents, ultimately resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not have any significant biochemical or physiological effects on humans. However, further studies are needed to fully understand the long-term effects of this compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide in lab experiments is its low toxicity and high stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide. One potential direction is to explore its potential as a drug candidate for the treatment of bacterial and fungal infections. Another direction is to investigate its potential as a starting material for the synthesis of novel drugs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various scientific research fields. Its low toxicity and high stability make it an attractive candidate for research purposes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Synthesemethoden
The synthesis of 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure DMSO2-3MP.
Wissenschaftliche Forschungsanwendungen
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide has potential applications in various scientific research fields. One of the major applications is in the field of medicinal chemistry, where this compound is used as a starting material for the synthesis of novel drugs. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C11H15Cl2NO3S |
|---|---|
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-8-6-9(12)10(13)7-11(8)18(15,16)14-4-3-5-17-2/h6-7,14H,3-5H2,1-2H3 |
InChI-Schlüssel |
BUYQAUNKMRVXJL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCOC)Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCOC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)


![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)


